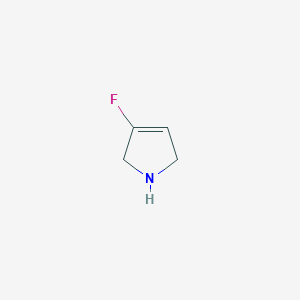
3-fluoro-2,5-dihydro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-2,5-dihydro-1H-pyrrole is a fluorinated derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom Pyrroles are significant in organic chemistry due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2,5-dihydro-1H-pyrrole can be achieved through several methods. One common approach involves the direct fluorination of pyrrole derivatives. For instance, electrophilic fluorination using reagents like xenon difluoride can yield fluorinated pyrroles . Another method involves the use of fluorinating agents such as elemental fluorine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes must be carefully controlled to ensure high yields and purity of the product. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production .
化学反応の分析
Types of Reactions
3-fluoro-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrroles .
科学的研究の応用
3-fluoro-2,5-dihydro-1H-pyrrole has several scientific research applications:
作用機序
The mechanism of action of 3-fluoro-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
- 2-fluoropyrrole
- 3-chloropyrrole
- 3-bromopyrrole
- 2,5-difluoropyrrole
Uniqueness
3-fluoro-2,5-dihydro-1H-pyrrole is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated pyrroles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
特性
分子式 |
C4H6FN |
|---|---|
分子量 |
87.10 g/mol |
IUPAC名 |
3-fluoro-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C4H6FN/c5-4-1-2-6-3-4/h1,6H,2-3H2 |
InChIキー |
LUTBBSKDGQJPJM-UHFFFAOYSA-N |
正規SMILES |
C1C=C(CN1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


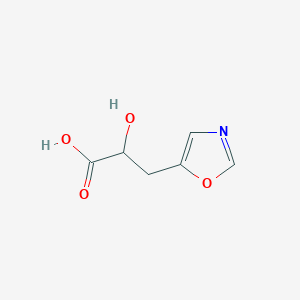
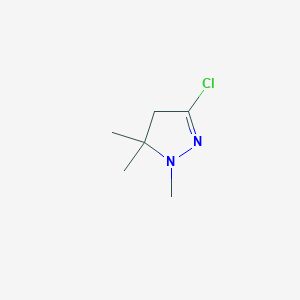
![1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride](/img/structure/B15279959.png)

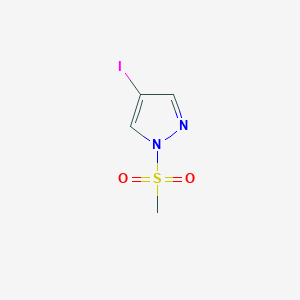
![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
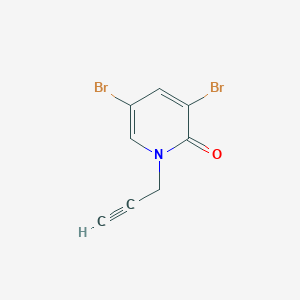
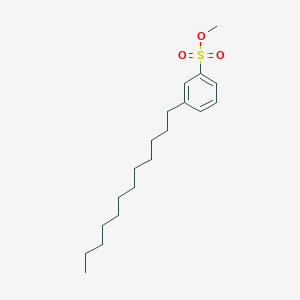

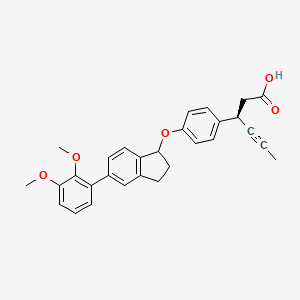

![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)


